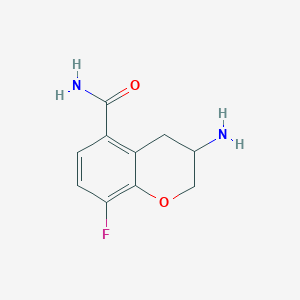

3-Amino-8-fluorochromane-5-carboxamide

説明

3-Amino-8-fluorochromane-5-carboxamide is a fluorinated chromane derivative characterized by a fused benzopyran ring system substituted with an amino group at position 3, a fluorine atom at position 8, and a carboxamide moiety at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and infectious diseases. Fluorination at position 8 likely enhances metabolic stability and bioavailability, while the carboxamide group may facilitate hydrogen bonding with biological targets such as enzymes or receptors .

特性

CAS番号 |

214823-09-3 |

|---|---|

分子式 |

C10H11FN2O2 |

分子量 |

210.20 g/mol |

IUPAC名 |

3-amino-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide |

InChI |

InChI=1S/C10H11FN2O2/c11-8-2-1-6(10(13)14)7-3-5(12)4-15-9(7)8/h1-2,5H,3-4,12H2,(H2,13,14) |

InChIキー |

CQZHUEJNSOTLNG-UHFFFAOYSA-N |

正規SMILES |

C1C(COC2=C(C=CC(=C21)C(=O)N)F)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Amino-8-fluorochromane-5-carboxamide with structurally related compounds based on available evidence:

Key Findings from Comparative Studies

Fluorine Substitution: The 8-fluorine in 3-Amino-8-fluorochromane-5-carboxamide may confer greater metabolic stability compared to non-fluorinated chromanes, as seen in fluorinated quinoline derivatives like 5-Fluoroquinolin-8-amine, where fluorine enhances lipophilicity and target binding . In contrast, trifluoromethyl groups (e.g., 5-Trifluoromethyl-isoxazol-3-ylamine) provide stronger electron-withdrawing effects, which can alter reactivity and binding kinetics .

Carboxamide Functionality: The carboxamide at position 5 distinguishes this compound from sulfur-containing analogues like 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one, which rely on thioether groups for hydrophobic interactions .

Biological Activity: While 5-Fluoroquinolin-8-amine shows marked antibacterial activity due to DNA gyrase inhibition, 3-Amino-8-fluorochromane-5-carboxamide’s chromane scaffold suggests a different mechanism, possibly targeting serotonin receptors or ion channels based on structural parallels to CNS-active chromanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。